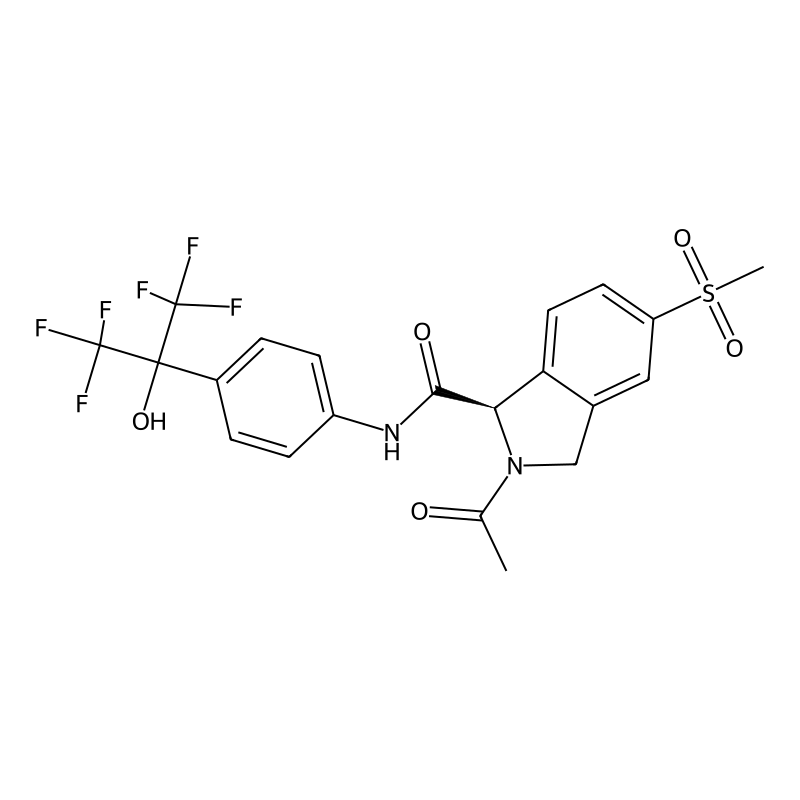AZD-0284

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
AZD-0284 is a synthetic compound developed as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses, particularly in the differentiation of T helper 17 cells, which are implicated in various autoimmune diseases. AZD-0284 exhibits high selectivity and potency, effectively inhibiting interleukin-17A production, a key cytokine involved in inflammatory processes .
The primary biological activity of AZD-0284 is its ability to inhibit the production of interleukin-17A from T helper 17 cells. In preclinical studies, AZD-0284 demonstrated significant efficacy in reducing IL-17A-producing cells in models of skin inflammation and autoimmune diseases. The compound has shown promise in mitigating symptoms associated with conditions such as psoriasis and rheumatoid arthritis by effectively modulating immune responses .
The synthesis of AZD-0284 involves several steps focused on optimizing its structure for enhanced biological activity and solubility. Initial methods included the formation of key intermediates through standard organic reactions such as amide coupling and cyclization processes. Structure-activity relationship studies guided modifications to improve potency and selectivity against RORγ. Techniques such as liquid chromatography and mass spectrometry are employed to purify and characterize the final product .
AZD-0284 is primarily being investigated for its therapeutic potential in treating autoimmune diseases characterized by excessive IL-17A production. Clinical trials have focused on its application in conditions like psoriasis and rheumatoid arthritis, where modulation of the immune response can provide significant clinical benefits. Its oral bioavailability makes it a convenient candidate for outpatient treatment regimens .
AZD-0284 belongs to a class of compounds known as RORγ inverse agonists. Other notable compounds include:
AZD-0284 is unique due to its high potency and selectivity specifically for RORγ, alongside favorable pharmacokinetic properties that enhance its therapeutic potential compared to other compounds in this class .








